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Compound of Interest

Compound Name: cis-2-Methylcyclopentanol

Cat. No.: B1360979

This guide provides a comprehensive technical overview of the molecular structure of cis-2-
methylcyclopentanol, designed for researchers, scientists, and professionals in drug
development. We will delve into the stereochemistry, conformational analysis, and
spectroscopic signature of this molecule, offering insights grounded in established scientific
principles and experimental data.

Defining the Core Structure: Stereochemistry and
Chirality

cis-2-Methylcyclopentanol is a cyclic alcohol with the chemical formula CeH120 and a
molecular weight of approximately 100.16 g/mol .[1] The "cis" designation is crucial; it signifies
that the methyl (-CHs) and hydroxyl (-OH) groups are situated on the same side of the
cyclopentane ring's plane.[2][3][4] This specific stereochemical arrangement dictates the
molecule's three-dimensional shape and, consequently, its physical and chemical properties.

The molecule possesses two stereogenic centers at the C1 (bearing the hydroxyl group) and
C2 (bearing the methyl group) positions. This gives rise to the possibility of stereocisomers.
Specifically, cis-2-methylcyclopentanol exists as a pair of enantiomers: (1R, 2S)-2-
methylcyclopentanol and (1S, 2R)-2-methylcyclopentanol. The racemic mixture is commonly
referred to by its CAS number: 25144-05-2.[1]

Conformational Landscape: Beyond a Flat Ring
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Contrary to a simple planar representation, the cyclopentane ring is not flat. It adopts puckered
conformations to alleviate torsional strain arising from eclipsed C-H bonds. The two primary
low-energy conformations are the envelope and the half-chair. In substituted cyclopentanes like
cis-2-methylcyclopentanol, the substituents' energetic preferences for either axial or
equatorial-like positions influence the favored conformation.

The interplay of steric and electronic effects determines the most stable conformation. For cis-
1,2-disubstituted cyclopentanes, conformations that minimize steric repulsion between the two
substituents are generally favored. Theoretical and experimental studies on related substituted
cyclopentanes suggest a dynamic equilibrium between various envelope and half-chair forms.
A definitive conformational analysis of cis-2-methylcyclopentanol would necessitate
advanced computational modeling and low-temperature NMR studies to experimentally
determine the populations of the conformers.

Spectroscopic Elucidation: The Molecular
Fingerprint

Spectroscopic techniques are indispensable for the structural verification and analysis of cis-2-
methylcyclopentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the molecular structure in solution.

IH NMR Spectroscopy: The proton NMR spectrum of cis-2-methylcyclopentanol is complex
due to the conformational flexibility and the diastereotopic nature of the methylene protons on
the cyclopentane ring. While a definitive, fully assigned spectrum with coupling constants is not
readily available in public databases, general expectations can be outlined. The proton
attached to the carbon bearing the hydroxyl group (H1) would appear as a multiplet, with its
chemical shift and coupling constants being highly sensitive to the dihedral angles with
neighboring protons, and thus to the ring's conformation. The protons of the methyl group
would appear as a doublet. The remaining cyclopentane ring protons would present as a
complex series of overlapping multiplets.

13C NMR Spectroscopy: The proton-decoupled 13C NMR spectrum offers a clearer picture with
distinct signals for each of the six carbon atoms. A study on the 13C chemical shifts of (cis)- and
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(trans)-2-methyl-cyclopentanol has been reported, highlighting the utility of this technique in
distinguishing between stereoisomers.[5] Generally, the carbon bearing the hydroxyl group (C1)
is the most deshielded, appearing at a lower field. The chemical shifts of the ring carbons are
influenced by the stereochemistry of the substituents.[6]

Assignment (Predicted) Expected Chemical Shift (ppm)
C1 (-CHOH) ~75-80

C2 (-CHCHs) ~35-40

C3, C4, C5 (-CH2-) ~20-35 (multiple signals)

-CHs ~15-20

Note: These are approximate ranges and can vary based on solvent and experimental
conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key
characteristic absorptions for cis-2-methylcyclopentanol include:

Expected Wavenumber

Functional Group Vibrational Mode
(cm~)
O-H (alcohol) Stretching, H-bonded Broad, ~3200-3600
C-H (alkane) Stretching ~2850-3000
C-0O (alcohol) Stretching ~1050-1150

The broadness of the O-H stretch is indicative of hydrogen bonding, which can be both
intermolecular and, depending on the conformation, intramolecular.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The electron ionization (El) mass spectrum of cis-2-methylcyclopentanol
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would be expected to show a molecular ion peak (M*) at m/z = 100.[5] Common fragmentation
pathways for cyclic alcohols include:

Loss of a hydrogen atom: [M-1]* peak at m/z = 99.

Loss of a water molecule: [M-18]* peak at m/z = 82.

Loss of the methyl group: [M-15]* peak at m/z = 85.

Alpha-cleavage: Cleavage of the C1-C2 bond, leading to various fragment ions.

Ring-opening followed by further fragmentation.

A representative mass spectrum from the NIST database shows prominent peaks that can be
tentatively assigned to these fragmentation processes.[5]

Synthesis of cis-2-Methylcyclopentanol: A
Stereoselective Approach

The stereoselective synthesis of cis-2-methylcyclopentanol is a key challenge. A common
and effective strategy involves the reduction of the corresponding ketone, 2-
methylcyclopentanone. The stereochemical outcome of this reduction is highly dependent on
the choice of the reducing agent.

Principle of Stereoselective Reduction

The reduction of 2-methylcyclopentanone can proceed via two main pathways of hydride attack
on the carbonyl carbon: from the less hindered face or the more hindered face. To achieve a
high yield of the cis isomer, the hydride must attack from the face opposite to the existing
methyl group.

Click to download full resolution via product page

Experimental Protocol: Diastereoselective Reduction
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The following protocol is a representative method for the synthesis of cis-2-

methylcyclopentanol, adapted from procedures for the stereoselective reduction of

substituted cyclic ketones.[7]

Materials:

2-Methylcyclopentanone

L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in tetrahydrofuran (THF)
Anhydrous THF

Diethyl ether

Saturated aqueous ammonium chloride (NH4Cl) solution

Anhydrous magnesium sulfate (MgSOQOa)

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for
workup and purification.

Procedure:

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet is charged with 2-methylcyclopentanone dissolved in
anhydrous THF.

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

Addition of Reducing Agent: The L-Selectride® solution is added dropwise to the stirred
ketone solution via the dropping funnel over a period of 30 minutes, maintaining the
temperature below -70 °C. The use of a bulky reducing agent like L-Selectride® favors attack
from the less sterically hindered face of the ketone, leading to the formation of the cis
alcohol.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)
until the starting ketone is consumed.
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e Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous
NHa4Cl solution at -78 °C.

e Workup: The mixture is allowed to warm to room temperature. The organic layer is
separated, and the aqueous layer is extracted with diethyl ether. The combined organic
layers are washed with brine, dried over anhydrous MgSOa, filtered, and the solvent is
removed under reduced pressure.

 Purification: The crude product is purified by flash column chromatography on silica gel to
yield pure cis-2-methylcyclopentanol.

Self-Validation: The purity and identity of the synthesized product must be confirmed by the
spectroscopic methods detailed in Section 3. The ratio of cis to trans isomers can be
determined by *H NMR spectroscopy or gas chromatography (GC).

Conclusion and Future Directions

The molecular structure of cis-2-methylcyclopentanol is a fascinating case study in
stereochemistry and conformational analysis. While its fundamental structure is well-defined, a
deeper understanding of its conformational preferences and the acquisition of a complete,
high-resolution NMR dataset would be valuable for the scientific community. Such data would
be particularly beneficial for computational chemists seeking to model its interactions and for
medicinal chemists incorporating this scaffold into novel drug candidates. Further research into
more efficient and environmentally benign stereoselective synthetic routes would also be a
welcome advancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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